![molecular formula C8H12N2O3 B2757473 Ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate CAS No. 81303-63-1](/img/structure/B2757473.png)
Ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate
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Overview
Description
The compound “Ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate” likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains an ethyl group, a hydroxymethyl group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the pyrazole ring. The presence of the hydroxymethyl and ethyl groups could potentially introduce steric hindrance, affecting the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. The hydroxymethyl group could potentially undergo reactions like oxidation or reduction, while the carboxylate ester group could be involved in reactions like hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar hydroxymethyl and carboxylate ester groups could affect its solubility in different solvents .Scientific Research Applications
- Polyoxetanes derived from 3-ethyl-3-(hydroxymethyl)oxetane exhibit excellent adhesive properties. Researchers have synthesized these polymers via ring-opening polymerization, using 1,1,1-tris(hydroxymethyl)propane as a core molecule. The resulting polyoxetanes adhere well to polar substrates, with work of adhesion ranging from 101 to 105 mJ/m² and bond-line tensile shear strengths of 0.39–1.32 MPa. However, addressing brittleness remains an ongoing challenge .
- The same polyoxetanes find applications in hot melt adhesives due to their good adhesion properties. Researchers have explored their use in bonding polar materials, such as wood, plastics, and textiles. Further modifications are necessary to reduce brittleness and enhance overall performance .
- Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate serves as a reactive diluent in UV-curable resins. These resins are used in coatings, 3D printing, and other applications. The compound’s low volatility and compatibility with other resins make it valuable in photopolymerization processes .
- Researchers have explored highly cross-linked networks for dental restorative resins. These networks include 3-ethyl-3-(hydroxymethyl)oxetane as a component. The compound’s properties contribute to the development of durable and biocompatible dental materials .
- Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate can serve as a solvent and extractant in organic synthesis. Its solubility and extraction capabilities make it useful in various chemical processes .
- The compound is an intermediate in the synthesis of other chemicals. Its availability from trimethylolpropane allows for further derivatization, leading to diverse applications in the chemical industry .
Adhesives and Coatings
Hot Melt Adhesives
UV-Curable Resins
Dental Restorative Materials
Organic Synthesis Solvent
Chemical Intermediates
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(12)6-4-10(2)9-7(6)5-11/h4,11H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHXGAYNYDCFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate |
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